6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
The compound 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (hereafter referred to as the "target compound") is a fused heterocyclic molecule featuring an imidazo[2,1-b][1,3]thiazole core. Its structure includes a 4-fluorophenyl group at position 6, a methyl group at position 3, and an N-phenylcarboxamide at position 2 (Fig. 1). The molecular formula is C₂₀H₁₄FN₃OS, with a molecular weight of 363.41 g/mol. Spectral characterization (IR, NMR, MS) is critical for confirming its tautomeric form and substituent positions .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-17(18(24)21-15-5-3-2-4-6-15)25-19-22-16(11-23(12)19)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNPFCFCBPIBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps:
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Formation of the Imidazole Ring: : The initial step involves the synthesis of the imidazole ring. This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic conditions.
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Thiazole Ring Formation: : The imidazole intermediate is then reacted with a thioamide to form the thiazole ring. This step often requires a cyclization reaction under basic conditions.
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Introduction of the Fluorophenyl Group: : The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with the imidazole-thiazole intermediate.
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Carboxamide Formation: : Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.
Reduction: Formation of 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Molecular Formula
- C : 19
- H : 14
- F : 1
- N : 3
- O : 1
- S : 1
Structural Features
The compound features a complex structure that includes:
- An imidazo[2,1-b][1,3]thiazole core.
- A fluorophenyl substituent that may enhance biological activity.
- A carboxamide functional group which is known for its interactions with biological targets.
Medicinal Chemistry
This compound is primarily investigated for its antitumor , antibacterial , and antifungal properties. Research indicates that it may inhibit specific cancer cell lines and bacterial growth, making it a candidate for drug development.
Case Studies
- Anticancer Activity :
- Antimicrobial Properties :
Biological Studies
The compound is utilized in biological studies to investigate its effects on cellular pathways. It has been shown to interact with various enzymes and proteins, influencing cell signaling and gene expression.
Industrial Applications
Due to its unique chemical properties, this compound has potential applications in the development of new materials and catalysts. Its stability and reactivity make it suitable for use in various chemical processes.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Several analogues share the imidazo[2,1-b]thiazole scaffold but differ in aromatic substituents, which influence biological activity and physicochemical properties:
Key Observations :
- Trifluoromethyl groups (e.g., in G677-0104/0124) further increase metabolic stability but may reduce solubility .
- Antimicrobial Activity : N2-substituted hydrazides in 6-phenylimidazo[2,1-b]thiazoles exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s N-phenylcarboxamide could be optimized for similar applications .
Carboxamide vs. Thioamide Derivatives
Replacing the carboxamide group with a thioamide alters electronic properties and hydrogen-bonding capacity:
Key Observations :
Imidazo[2,1-b]thiazole Carboxylic Acid Derivatives
The carboxylic acid precursor of the target compound, 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid (C₁₃H₉FN₂O₂S, MW 276.28 g/mol), serves as a key intermediate. Its hydrochloride salt (CAS 1417567-70-4) is commercially available .
Biological Activity
6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes imidazole and thiazole rings, which are known for their diverse pharmacological properties.
Chemical Structure
The compound can be represented by the following IUPAC name:
| Property | Value |
|---|---|
| IUPAC Name | 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
| Molecular Formula | CHFNOS |
| Molecular Weight | 353.41 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been found to inhibit specific kinases and proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells. The presence of the fluorophenyl group enhances its binding affinity to these targets, contributing to its pharmacological efficacy.
Anticancer Activity
Research has shown that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit potent anticancer activity. For instance, studies on related compounds indicated significant inhibition of FLT3-dependent acute myeloid leukemia (AML) cell lines, such as MV4-11. The IC values for some derivatives were as low as 0.002 μM in cellular assays, demonstrating their potential as effective anticancer agents .
Antimicrobial Properties
Imidazo[2,1-b][1,3]thiazole derivatives have also been evaluated for antimicrobial activity. Some studies reported that these compounds possess considerable antibacterial potency against various pathogens, outperforming traditional antibiotics like ampicillin and streptomycin . The mechanism involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis of imidazo[2,1-b][1,3]thiazole derivatives reveals that specific modifications can enhance biological activity. For example:
- The introduction of electron-donating groups at certain positions on the phenyl ring increases cytotoxicity.
- The presence of a methyl group at position 4 of the phenyl ring has been linked to improved anticancer effects .
Study on Acute Myeloid Leukemia
In a notable study published in 2015, a series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their anti-leukemic properties. The most active compound exhibited an IC value of 0.002 μM against MV4-11 cells and demonstrated strong inhibition against FLT3 kinase .
Antibacterial Activity Assessment
Another study focused on synthesizing thiazole-bearing compounds and assessing their antibacterial activities. Several derivatives showed potent inhibition against Staphylococcus aureus topoisomerase IV with IC values in the low nanomolar range . This highlights the potential application of these compounds in treating bacterial infections.
Q & A
Synthetic Strategies
Basic: What are the standard synthetic routes for preparing 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide? Answer: The synthesis typically involves cyclization of thiazole precursors followed by amidation. For example:
- Step 1: Condensation of 4-fluorophenyl-substituted thiazole intermediates (e.g., ethyl 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-2-carboxylate) with hydrazine derivatives to form hydrazide intermediates .
- Step 2: Coupling with phenyl isocyanate or aniline derivatives under reflux in polar solvents (DMF, methanol) using catalysts like Pd(OAc)₂ or CuI to form the carboxamide .
- Key Validation: Monitor reactions via TLC and confirm final structure using ¹H/¹³C NMR and HRMS .
Advanced: How can researchers mitigate low yields during the final amidation step? Answer:
- Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of aniline), use coupling agents (EDC/HOBt), or employ microwave-assisted synthesis to accelerate reaction kinetics .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while degassing solvents reduces oxidation side-products .
- Troubleshooting: If yields remain low, characterize intermediates via LC-MS to identify unreacted starting materials or hydrolyzed by-products .
Structural Characterization
Basic: Which spectroscopic methods are critical for confirming the compound’s structure? Answer:
- ¹H/¹³C NMR: Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), methyl (δ ~2.5 ppm), and carboxamide (δ ~8.1 ppm) groups. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the imidazothiazole core .
- HRMS: Confirm molecular ion [M+H]⁺ (calc. for C₂₀H₁₅FN₃OS: 364.0918) and isotopic patterns for sulfur/fluorine .
- IR: Validate carboxamide C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in the imidazothiazole ring conformation? Answer:
- Crystal Growth: Recrystallize from ethanol/DMF to obtain single crystals. Use SHELXL for refinement and SIR97 for phase solving .
- Ambiguity Resolution: For example, distinguish between keto-enol tautomers by analyzing bond lengths (C=O ~1.23 Å vs. C-O ~1.34 Å) and hydrogen-bonding networks .
Biological Evaluation
Basic: What preliminary assays are used to screen for acetylcholinesterase (AChE) inhibition? Answer:
- Ellman’s Assay: Monitor thiocholine formation at 412 nm using acetylthiocholine iodide as substrate. Calculate IC₅₀ values (e.g., compound 3 in showed IC₅₀ = 1.2 µM) .
- Cytotoxicity: Pair with MTT assays on SH-SY5Y cells to exclude nonspecific toxicity .
Advanced: How can researchers elucidate the binding mode of this compound to AChE? Answer:
- Molecular Docking: Use AutoDock Vina with AChE crystal structure (PDB: 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonds to Ser203 .
- Mutagenesis Studies: Validate predicted interactions by testing inhibition against AChE mutants (e.g., Ser203Ala) .
Data Contradictions
Advanced: How should discrepancies in reported IC₅₀ values across studies be addressed? Answer:
- Standardization: Ensure consistent assay conditions (pH 8.0, 25°C) and enzyme sources (e.g., recombinant human AChE vs. electric eel) .
- Orthogonal Validation: Confirm activity using SPR to measure direct binding kinetics (KD) alongside enzymatic assays .
Computational Modeling
Advanced: Which tools predict the compound’s pharmacokinetic properties? Answer:
- SwissADME: Predict logP (2.8), solubility (LogS = -4.5), and blood-brain barrier penetration (BBB+ score > 0.3) .
- Molecular Dynamics (MD): Simulate stability in lipid bilayers using GROMACS to assess membrane permeability .
Purification Challenges
Basic: What methods effectively isolate the target compound from reaction mixtures? Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc 70:30 → 50:50) .
- Recrystallization: Ethanol/water (4:1) yields high-purity crystals (>98%) .
Advanced: How can co-eluting by-products be resolved during HPLC purification? Answer:
- Chiral Columns: Use CHIRALPAK IG-3 for enantiomeric separation (if applicable) .
- Ion-Pairing Agents: Add 0.1% TFA to mobile phase to improve peak resolution for charged intermediates .
Stability and Storage
Basic: What conditions prevent degradation of the compound during storage? Answer:
- Temperature: Store at -20°C in amber vials to avoid photodegradation .
- Desiccant: Use silica gel to minimize hydrolysis of the carboxamide group .
Advanced: How can forced degradation studies identify vulnerable functional groups? Answer:
- Stress Conditions: Expose to UV light (254 nm), 40°C/75% RH, or acidic/basic buffers (pH 2/9). Monitor via LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
